![molecular formula C27H24N2O4 B2826525 5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 1023494-93-0](/img/structure/B2826525.png)
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
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Description
The compound “5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione” has a molecular formula of C27H24N2O4 . It’s available from suppliers like BIONET - Key Organics Ltd .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its SMILES notation: [#6]-[#6]-[#8]-c1ccc([#6]=[#6]-2/#6-#7-#7-c2ccc(-[#6])cc2)-c2ccc(-[#6])cc2)cc1
.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The solubility of this compound in DMSO is unknown .
Scientific Research Applications
Spectral and Structural Studies
Research on compounds with similar structural features often involves detailed spectral, structural, and quantum chemical studies. For example, Gözel et al. (2014) conducted spectral, structural, and quantum chemical computational studies, alongside dissociation constant investigations of a novel azo-enamine tautomer. This study provides insights into the synthesis, characterization, and molecular structure determination through various spectroscopic techniques and X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonding patterns and self-isomerisation processes (Gözel, Kose, Karakaş, Atabey, McKee, & Kurtoglu, 2014). Such investigations highlight the importance of spectral and structural analysis in understanding the behavior and potential applications of complex organic compounds.
Synthesis of Related Compounds
The synthesis of chemically related compounds offers valuable information on the methodologies that could be applied to the synthesis and functionalization of "5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione." For instance, the creation of novel chiral ligands and their transition metal complexes has been explored by Karasik et al. (2003), who developed new cyclic chiral bisphosphine ligands and their complexes with transition metals like Pt, Pd, and Re. These compounds were characterized by NMR and IR spectroscopy, demonstrating the potential of such ligands in asymmetric catalysis and polymerization processes (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Potential Applications
While the direct applications of "5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione" were not specifically addressed in the literature, the research on structurally and functionally related compounds suggests areas of potential application, including the development of new materials, catalysis, and pharmaceuticals. For instance, the synthesis and application of novel Schiff bases and their derivatives highlight the potential for such compounds in creating new materials with specific properties, such as fluorescence or catalytic activity (Kraicheva, Finocchiaro, & Failla, 2004).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-4-33-23-13-11-20(12-14-23)17-24-25(30)28(21-9-5-7-18(2)15-21)27(32)29(26(24)31)22-10-6-8-19(3)16-22/h5-17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYIYXOQRXJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
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